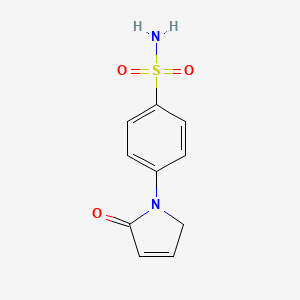![molecular formula C18H21NO B12561483 1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL CAS No. 143208-65-5](/img/structure/B12561483.png)
1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL typically involves the following steps:
Starting Material: The synthesis begins with 9,10-dihydrophenanthrene, which is a derivative of phenanthrene.
Amination: The 9,10-dihydrophenanthrene undergoes an amination reaction with butan-2-amine under controlled conditions to form the intermediate compound.
Hydroxylation: The intermediate compound is then subjected to hydroxylation to introduce the hydroxyl group at the appropriate position, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
化学反応の分析
Types of Reactions
1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 1-[(9,10-Dihydrophenanthren-9-YL)amino]ethanol
- 1-[(9,10-Dihydrophenanthren-9-YL)amino]propan-2-OL
- 1-[(9,10-Dihydrophenanthren-9-YL)amino]pentan-2-OL
Uniqueness
1-[(9,10-Dihydrophenanthren-9-YL)amino]butan-2-OL is unique due to its specific structural features, which confer distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its solubility, reactivity, and interaction with biological targets.
特性
CAS番号 |
143208-65-5 |
|---|---|
分子式 |
C18H21NO |
分子量 |
267.4 g/mol |
IUPAC名 |
1-(9,10-dihydrophenanthren-9-ylamino)butan-2-ol |
InChI |
InChI=1S/C18H21NO/c1-2-14(20)12-19-18-11-13-7-3-4-8-15(13)16-9-5-6-10-17(16)18/h3-10,14,18-20H,2,11-12H2,1H3 |
InChIキー |
WTWOAPWCAIFLSD-UHFFFAOYSA-N |
正規SMILES |
CCC(CNC1CC2=CC=CC=C2C3=CC=CC=C13)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


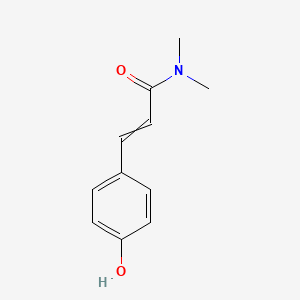
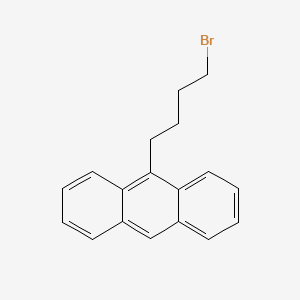
![Methanesulfonic acid--2-[4-(trifluoromethoxy)phenoxy]ethan-1-ol (1/1)](/img/structure/B12561415.png)
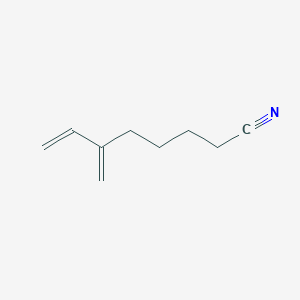

![N~1~-[4-(Diphenylamino)phenyl]-N~1~,N~3~-diphenylbenzene-1,3-diamine](/img/structure/B12561427.png)
![1,1',1''-[Benzene-1,3,5-triyltris(methyleneoxy)]tris(pentabromobenzene)](/img/structure/B12561444.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B12561452.png)
![Bis{[3,5-bis(benzyloxy)phenyl]methyl} propanedioate](/img/structure/B12561460.png)
![(3S,4R)-2,2-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-3,4-diol](/img/structure/B12561464.png)
![1-[(Prop-2-en-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]but-2-ene](/img/structure/B12561481.png)
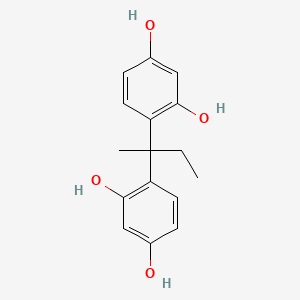
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)
